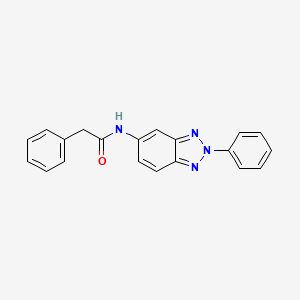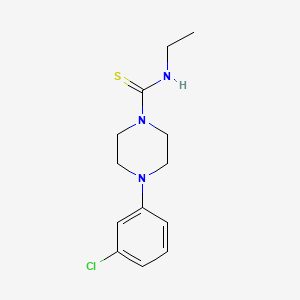
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone, also known as DMPP, is a chemical compound that belongs to the class of pyrimidinones. DMPP has been widely studied due to its potential applications in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of the NF-kB pathway. NF-kB is a transcription factor that regulates the expression of genes involved in the immune response and inflammation. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to inhibit the activation of NF-kB, which leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to have antioxidant and anti-cancer properties. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has also been shown to have a positive effect on glucose metabolism, which makes it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone for lab experiments is its stability. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is a stable compound that can be easily synthesized and stored. However, one of the limitations of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone. One area of research could focus on the development of new synthesis methods for 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone that are more efficient and cost-effective. Another area of research could focus on the development of new applications for 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone, such as its use as a potential treatment for diabetes or cancer. Additionally, more research could be done to better understand the mechanism of action of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone and how it interacts with different pathways in the body.
Synthesemethoden
The synthesis of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is a multi-step process that involves the reaction of various chemicals. One of the most common methods of synthesizing 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been extensively studied for its potential applications in the field of medicine and pharmacology. One of the most promising applications of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is its use as an anti-inflammatory agent. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation response in the body.
Eigenschaften
IUPAC Name |
2,6-dimethyl-1-(4-methylphenyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-9-11-17(12-10-13)21-14(2)18(19(22)20-15(21)3)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCOIYVCSKLLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-(4-methylphenyl)-5-phenylpyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)
![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)

![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)

![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)

![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)


